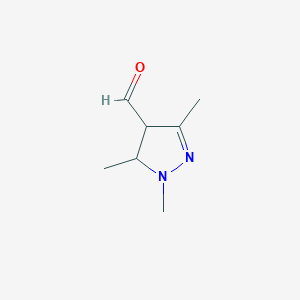
11-((2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a complex organic compound with the following chemical formula:
- It belongs to the class of alcohols and contains both pyridine and oxazoline moieties.
- The compound’s structure features an undecane backbone with an ether-linked pyridine ring and an oxazoline substituent.
- Its chiral center indicates that it exists in two enantiomeric forms (R and S).
11-((2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol: C24H37N3O4
.Méthodes De Préparation
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through multi-step organic synthesis.
Reaction Conditions: The synthesis likely involves coupling reactions, protecting group manipulations, and stereocontrolled steps.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Analyse Des Réactions Chimiques
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific transformations. For example
Major Products: These would vary based on the specific reactions performed.
Applications De Recherche Scientifique
Chemistry: Investigate its reactivity, stereochemistry, and potential as a building block in organic synthesis.
Biology: Explore its biological activity, interactions with enzymes, and potential as a drug lead.
Medicine: Assess its pharmacological properties, bioavailability, and toxicity.
Industry: Evaluate its use in materials science or as a precursor for other compounds.
Mécanisme D'action
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: Highlight its distinctive features, such as the combination of pyridine and oxazoline functionalities.
Remember that this compound’s research landscape may evolve, so consulting recent literature is essential for the most up-to-date information
Propriétés
Formule moléculaire |
C26H41N3O4 |
|---|---|
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
11-[2,6-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]oxyundecan-1-ol |
InChI |
InChI=1S/C26H41N3O4/c1-3-20-18-32-25(27-20)23-16-22(17-24(29-23)26-28-21(4-2)19-33-26)31-15-13-11-9-7-5-6-8-10-12-14-30/h16-17,20-21,30H,3-15,18-19H2,1-2H3/t20-,21-/m1/s1 |
Clé InChI |
HYTNAJVCDUWTDO-NHCUHLMSSA-N |
SMILES isomérique |
CC[C@@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)CC)OCCCCCCCCCCCO |
SMILES canonique |
CCC1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)CC)OCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
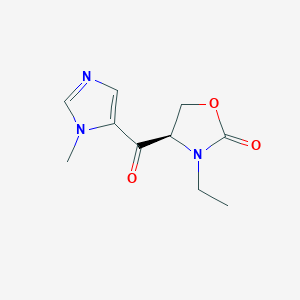
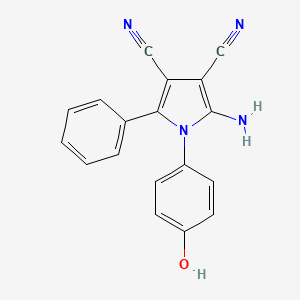
![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)

![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
![1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)

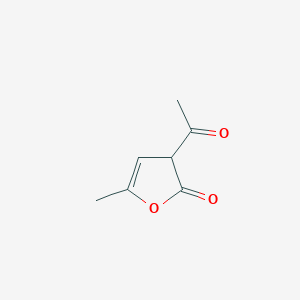
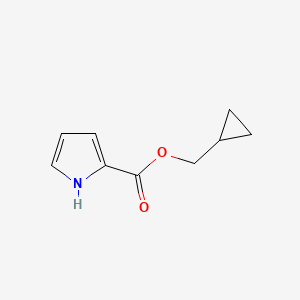
![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)

